molecular formula C8H14N2O3S B2469103 N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide CAS No. 1999669-67-8

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide

Cat. No.: B2469103
CAS No.: 1999669-67-8
M. Wt: 218.27
InChI Key: JWAVAILIIVJRGU-UHFFFAOYSA-N
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Description

This compound contains a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group

Preparation Methods

The synthesis of N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide can be achieved through several synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in the development of bioactive compounds with potential therapeutic effects. In medicine, it could be explored for its potential as a drug candidate. In industry, it may be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide can be compared with other similar compounds, such as indole derivatives Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S/c1-2-8(11)9-4-6-10-5-3-7-14(10,12)13/h2H,1,3-7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAVAILIIVJRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCN1CCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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